molecular formula C16H13N3O4 B2436599 1-(4-Nitrobenzoyl)indoline-2-carboxamide CAS No. 1103509-44-9

1-(4-Nitrobenzoyl)indoline-2-carboxamide

Cat. No. B2436599
CAS RN: 1103509-44-9
M. Wt: 311.297
InChI Key: OUKFUILIEVCTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, including 1-(4-Nitrobenzoyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . A typical synthesis process involves the reaction of 4,6-difluoro-1H-indole-2-carboxamide with the appropriate benzoyl chloride derivative in pyridine, followed by refluxing for 16 hours .


Molecular Structure Analysis

The indole structure is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety in indole derivatives like 1-(4-Nitrobenzoyl)indoline-2-carboxamide can form hydrogen bonds with various enzymes and proteins .

Scientific Research Applications

Antiproliferative Agents

Indole-2-carboxamides, such as “1-(4-Nitrobenzoyl)indoline-2-carboxamide”, have been studied for their potential as multi-target antiproliferative agents . A small set of indole-based derivatives demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM . This suggests that these compounds could be used in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

EGFR Inhibitory Activity

Some derivatives of indole-2-carboxamides have shown inhibitory activity against EGFR (epidermal growth factor receptor) . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Its overexpression or mutation is often associated with various types of cancers .

BRAF V600E Inhibitory Activity

Indole-2-carboxamides have also been tested for their inhibitory activity against BRAF V600E . BRAF V600E is a mutation of the BRAF gene, which is involved in sending signals in cells and directing cell growth. This mutation is found in various types of cancers, including melanoma, colorectal cancer, and thyroid cancer .

VEGFR-2 Inhibitory Activity

Compounds derived from indole-2-carboxamides have shown inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2) . VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This process is critical in the growth and spread of cancer .

Antitubercular Agents

Indole-2-carboxamides have been studied for their potential as antitubercular agents . For instance, compound 8g displayed high activity against the drug-sensitive Mycobacterium tuberculosis strain . This suggests that indole-2-carboxamides could be used in the development of new antitubercular agents .

Antitumor Activities

Some indole-2-carboxamides have shown dual antitubercular and cytotoxic activities against pediatric glioblastoma multiforme (GBM) cell lines . This suggests that these compounds could be used in the treatment of both tuberculosis and certain types of cancer .

Mechanism of Action

While the specific mechanism of action for 1-(4-Nitrobenzoyl)indoline-2-carboxamide is not provided, indole-2-carboxamides have been identified as potential inhibitors of several enzymes, including the mycobacterial membrane protein large 3 transporter (MmpL3) .

Safety and Hazards

The safety data sheet for a related compound, 4-Nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .

Future Directions

Indole derivatives, including 1-(4-Nitrobenzoyl)indoline-2-carboxamide, continue to be a focus of research due to their diverse biological and clinical applications . Future research may explore their potential as pharmaceutical compounds, particularly as enzyme inhibitors .

properties

IUPAC Name

1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKFUILIEVCTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.